An In-depth Technical Guide to 3-(Trichlorosilyl)propyl Methacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 3-(Trichlorosilyl)propyl Methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trichlorosilyl)propyl methacrylate (B99206) is a bifunctional organosilane molecule of significant interest in materials science and for surface modification applications. Its unique structure, featuring a polymerizable methacrylate group and a highly reactive trichlorosilyl (B107488) group, allows it to act as a versatile coupling agent, bridging organic polymers and inorganic substrates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications relevant to the fields of research, science, and drug development. The highly reactive nature of the trichlorosilyl group makes it particularly suitable for forming robust, covalent attachments to surfaces bearing hydroxyl groups, a critical attribute for the functionalization of biomaterials and medical devices.
Chemical Structure and Properties
3-(Trichlorosilyl)propyl methacrylate possesses a propyl methacrylate group linked to a trichlorosilyl group. The chemical structure and key identifiers are presented below.
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 3-trichlorosilylpropyl 2-methylprop-2-enoate[1] |
| CAS Number | 7351-61-3[2] |
| Molecular Formula | C7H11Cl3O2Si[1][2][3] |
| Molecular Weight | 261.61 g/mol [1][3] |
| SMILES | C=C(C)C(=O)OCCC--INVALID-LINK--(Cl)Cl |
| InChI | InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9,10)/h1,3-5H2,2H3[2] |
| Synonyms | (3-Methacryloyloxypropyl)trichlorosilane, 3-Methacryloxypropyltrichlorosilane[1][2] |
Physicochemical Properties:
A summary of the key physical and chemical properties of 3-(trichlorosilyl)propyl methacrylate is provided in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | Liquid | [3] |
| Density | 1.251 g/cm³ | [3] |
| Boiling Point | 96-98 °C @ 1 Torr | [3] |
| Refractive Index | 1.469 | [3] |
| Flash Point | >94 °C | [3] |
| Storage Conditions | 2-8°C | [3] |
Synthesis and Reaction Mechanism
The primary industrial synthesis of 3-(trichlorosilyl)propyl methacrylate is achieved through the hydrosilylation of allyl methacrylate with trichlorosilane (B8805176). This reaction is typically catalyzed by a platinum complex and proceeds via a mechanism known as the modified Chalk-Harrod mechanism.
Hydrosilylation Reaction Mechanism
The modified Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond of trichlorosilane to the platinum catalyst, followed by the coordination and insertion of the allyl methacrylate double bond. The final step is the reductive elimination of the product, regenerating the catalyst.
Caption: Modified Chalk-Harrod mechanism for the synthesis of 3-(trichlorosilyl)propyl methacrylate.
Experimental Protocols
Protocol 1: Synthesis of 3-(Trichlorosilyl)propyl Methacrylate via Hydrosilylation
This protocol outlines a general laboratory procedure for the synthesis of 3-(trichlorosilyl)propyl methacrylate.
Materials:
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Allyl methacrylate
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Trichlorosilane
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Platinum catalyst (e.g., Speier's catalyst - H2PtCl6 in isopropanol, or Karstedt's catalyst)
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Dry, oxygen-free reaction vessel (e.g., three-necked flask)
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and heating mantle
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Inert gas supply (e.g., nitrogen or argon)
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Distillation apparatus
Procedure:
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Set up the reaction apparatus under an inert atmosphere to exclude moisture, which can react with trichlorosilane.
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Charge the reaction vessel with trichlorosilane and the platinum catalyst. The catalyst loading is typically in the range of 10-100 ppm relative to the reactants.
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Begin stirring and gently heat the mixture to the reaction temperature, typically between 60-100°C.
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Slowly add allyl methacrylate to the reaction mixture via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction and maintain a steady temperature.
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After the addition is complete, continue to stir the reaction mixture at the set temperature for a period of 1 to 4 hours to ensure complete reaction.
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Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the reactants.
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Upon completion, the crude product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure 3-(trichlorosilyl)propyl methacrylate.
Protocol 2: Surface Modification of a Substrate
This protocol provides a general method for the surface functionalization of a hydroxyl-bearing substrate (e.g., glass, silica (B1680970) nanoparticles) with 3-(trichlorosilyl)propyl methacrylate.
Materials:
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Substrate with surface hydroxyl groups (e.g., glass slides, silica nanoparticles)
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3-(Trichlorosilyl)propyl methacrylate
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Anhydrous toluene (B28343) or other suitable anhydrous solvent
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Triethylamine (B128534) (optional, as an acid scavenger)
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Reaction vessel
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Ultrasonicator (for nanoparticle suspensions)
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Centrifuge (for nanoparticle workup)
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Oven
Procedure:
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Thoroughly clean and dry the substrate to ensure the presence of reactive hydroxyl groups. For glass or silica, this can be achieved by washing with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) followed by rinsing with deionized water and drying in an oven.
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Place the cleaned and dried substrate in the reaction vessel. If using nanoparticles, disperse them in the anhydrous solvent using ultrasonication.
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Under an inert atmosphere, add a solution of 3-(trichlorosilyl)propyl methacrylate in the anhydrous solvent to the reaction vessel. A typical concentration is 1-5% (v/v). If desired, triethylamine can be added to neutralize the HCl that is formed as a byproduct.
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Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70°C) for several hours (e.g., 2-24 hours) with continuous stirring or agitation.
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After the reaction period, wash the substrate thoroughly with the anhydrous solvent to remove any unreacted silane (B1218182) and byproducts. For nanoparticles, this can be done by repeated cycles of centrifugation and redispersion in fresh solvent.
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Cure the modified substrate by heating in an oven (e.g., at 100-120°C) for a short period (e.g., 30-60 minutes) to promote the formation of stable siloxane bonds with the surface.
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The functionalized substrate, now presenting methacrylate groups on its surface, is ready for further use, such as polymerization or grafting of other molecules.
Applications in Drug Development and Biomedical Fields
While much of the available literature focuses on the trimethoxy analog, 3-(trimethoxysilyl)propyl methacrylate, the principles of its application can be extended to the trichlorosilyl variant, which offers higher reactivity. The primary role of these silanes in a biomedical context is as a surface modification agent and a coupling agent.
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Surface Functionalization of Medical Devices: The trichlorosilyl group can react readily with hydroxyl groups on the surfaces of materials commonly used for medical devices, such as glass, ceramics, and some metals. This allows for the covalent attachment of a methacrylate-functionalized layer. This layer can then be used to graft biocompatible polymers, such as polyethylene (B3416737) glycol (PEG) or hydrogels, to the surface, which can improve the device's biocompatibility and reduce biofouling.
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Drug Delivery Systems: 3-(Trichlorosilyl)propyl methacrylate can be used to functionalize nanoparticles (e.g., silica, iron oxide) for use in drug delivery. The methacrylate groups on the nanoparticle surface can be polymerized to create a shell or used to attach drug molecules, targeting ligands, or imaging agents. The robust covalent linkage provided by the silane ensures the stability of the functionalized nanoparticles in biological environments.
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Dental and Orthopedic Composites: In dentistry and orthopedics, silane coupling agents are crucial for enhancing the adhesion between inorganic fillers (like silica or glass fibers) and the organic polymer matrix of composites.[4] This improved interfacial bonding leads to materials with enhanced mechanical strength and durability.
Safety Information
3-(Trichlorosilyl)propyl methacrylate is a reactive and corrosive chemical that must be handled with appropriate safety precautions.
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Hazards: It causes severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled. The compound reacts with water and moisture to produce hydrochloric acid, which is corrosive.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.
Conclusion
3-(Trichlorosilyl)propyl methacrylate is a valuable bifunctional molecule with significant potential in materials science, particularly for applications requiring robust surface modification. Its ability to form strong covalent bonds with inorganic substrates while presenting a polymerizable methacrylate group makes it an important tool for the development of advanced materials for medical devices, drug delivery systems, and composites. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
